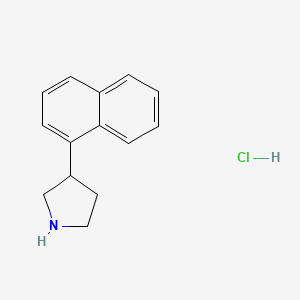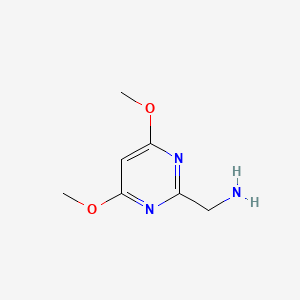![molecular formula C22H23N3O2 B2762340 (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole CAS No. 315698-04-5](/img/structure/B2762340.png)
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole is a complex organic compound featuring an indole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the nitro group through nitration reactions. The final step involves the condensation of the nitro-substituted intermediate with a trimethylindole derivative under controlled conditions to ensure the formation of the (2Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing robust catalysts and optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving indole derivatives.
Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable indole core and reactive functional groups.
Wirkmechanismus
The mechanism by which (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (2Z)-2-(1H-Indol-3-yl)-3-(4-methoxyphenyl)acrylonitrile
- Dimethyl (2Z)-2-(1H-indol-3-yl)-2-butenedioate
Comparison: Compared to these similar compounds, (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and potential applications. The nitro group enhances the compound’s ability to participate in redox reactions, making it a valuable intermediate in synthetic organic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique features compared to similar compounds
Eigenschaften
IUPAC Name |
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2)18-9-5-7-11-20(18)24(3)21(22)12-15(14-25(26)27)17-13-23-19-10-6-4-8-16(17)19/h4-13,15,23H,14H2,1-3H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFEQLMPLBWDO-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)

![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)





![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2762279.png)
![Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2762280.png)
